N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide
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Overview
Description
N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields. This compound is particularly interesting due to its unique structure, which includes a nitro group and a tert-butyl group, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide typically involves the alkylation of 3-nitro-1,2,4-triazole with tert-butyl alcohol under acidic conditions. The reaction is carried out by mixing 3-nitro-1,2,4-triazole with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-butyl-3-nitro-1,2,4-triazole: Similar structure but with a butyl group instead of a tert-butyl group.
N-tert-butyl-5-nitro-1,2,4-triazole: Similar structure but with the nitro group at a different position on the triazole ring.
Uniqueness
N-tert-Butyl-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide is unique due to the specific positioning of the nitro and tert-butyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13N5O3 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-tert-butyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C8H13N5O3/c1-8(2,3)10-6(14)4-12-5-9-7(11-12)13(15)16/h5H,4H2,1-3H3,(H,10,14) |
InChI Key |
DAIIDCNKYSGGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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